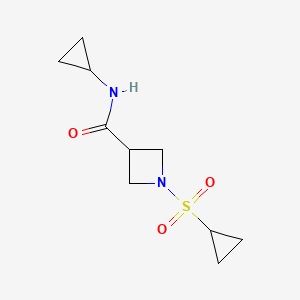

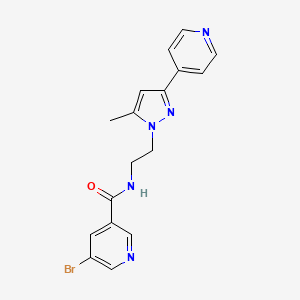

ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrazole is a bioisostere of the carboxylic acid group . It can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects . Tetrazole moieties are promising drugs in pharmaceutical chemistry and it is commonly known as better pharmacological agents and novel medications .

Synthesis Analysis

A series of 4- [ {2′- (2H-Tetrazol-5-yl)- [1,1′-biphenyl]-4-yl)methyl} (2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The obtained compounds were screened for their antibacterial, anticancer and anti-TB activities .Molecular Structure Analysis

The molecular structure of tetrazole-based compounds can be complex. For example, a three-dimensional honeycomb framework was formed in the reaction of 2,5-di (2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions .Chemical Reactions Analysis

The cycloaddition reaction was controlled by the LUMO azoalkene -HOMO dienophile interaction for both dienophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 1H-Tetrazole is a crystalline light yellow powder and odorless . On heating, tetrazoles decompose and emit toxic nitrogen fumes .Scientific Research Applications

Synthesis and Biological Activity

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, similar in structure to ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate, have been synthesized using a microwave-assisted method. These compounds, including various nuclei like 1,3-oxazol(idin)e and 1,3,4-thiadiazole, were tested for their antimicrobial, antilipase, and antiurease activities. Notably, some showed significant antimicrobial activity against test microorganisms, with two compounds demonstrating antiurease activity and four exhibiting antilipase activity (Başoğlu et al., 2013).

Structural and Chemical Characterization

The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a compound related to this compound, has been analyzed. This research revealed that EPBA consists of two independent molecules in the asymmetric unit, with both adopting a chair conformation. The study provides insight into the conformational preferences of such compounds, which is crucial for understanding their reactivity and interaction with biological targets (Faizi et al., 2016).

Antimicrobial and Anticancer Properties

Carbazole derivatives, starting from compounds like this compound, have been synthesized and characterized for their biological activities. These compounds were evaluated for their antibacterial, antifungal, and anticancer activities, particularly against the Human Breast Cancer Cell Line (MCF7). Some derivatives exhibited significant antibacterial and antifungal activities, while others showed potential as anticancer agents (Sharma et al., 2014).

Novel Derivatives and Their Biological Evaluation

The chemistry of iminofurans and their derivatives, closely related to this compound, has been explored, leading to the synthesis of novel compounds. These derivatives underwent reactions with secondary amines, including piperazine, to yield N,N'-disubstituted piperazine derivatives, showcasing the versatility of such compounds in synthesizing a wide range of chemical entities with potential biological applications (Vasileva et al., 2018).

Complex Formation and Spectroscopic Analysis

Complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate, a compound with structural similarities to this compound, with Ni(II), Zn(II), and Cd(II) have been synthesized and characterized. These studies utilized spectroscopic and DFT techniques to elucidate the binding modes and geometries of the complexes, contributing to the understanding of the coordination chemistry of such ligands (Prakash et al., 2014).

Mechanism of Action

Target of Action

Ethyl 4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a complex compound with a tetrazole moiety . Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are advantageous for receptor-ligand interactions . .

Mode of Action

Tetrazoles, in general, are known to interact with their targets through electrostatic interactions, facilitated by the planar structure of the tetrazole ring . This allows for the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

Biochemical Pathways

Tetrazoles have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the stability and activity of chemical compounds can be influenced by factors such as temperature , pH, and the presence of other chemical substances.

Safety and Hazards

properties

IUPAC Name |

ethyl 4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O2/c1-2-23-15(22)20-10-8-19(9-11-20)12-14-16-17-18-21(14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBQRFCWYKXIHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2568706.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2568713.png)

![3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2568722.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea](/img/structure/B2568723.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2568724.png)

![3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2568725.png)

![N-(2-hydroxy-2-(4-nitrophenyl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2568727.png)